molecular formula C18H19N3O3 B2719324 3-(4-methoxyphenyl)-2-[2-(4-methylphenyl)hydrazono]-3-oxopropanal O-methyloxime CAS No. 339012-90-7

3-(4-methoxyphenyl)-2-[2-(4-methylphenyl)hydrazono]-3-oxopropanal O-methyloxime

Cat. No.: B2719324
CAS No.: 339012-90-7
M. Wt: 325.368
InChI Key: PNUFWUWWYIVHBO-YKTCLATHSA-N
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Description

The compound 3-(4-methoxyphenyl)-2-[2-(4-methylphenyl)hydrazono]-3-oxopropanal O-methyloxime is a hydrazone-oxime derivative characterized by a methoxyphenyl group at position 3, a 4-methylphenyl-substituted hydrazone moiety at position 2, and an O-methyloxime functional group. Its molecular formula is C₁₉H₂₁N₃O₃, with a molecular weight of 339.4 g/mol (CAS: 339012-96-3) .

Synthetic routes for analogous compounds involve oxime formation via hydroxylamine hydrochloride and subsequent alkylation with methyl iodide (e.g., as seen in for methyl ester oximes) .

Properties

IUPAC Name

(2E,3E)-3-methoxyimino-1-(4-methoxyphenyl)-2-[(4-methylphenyl)hydrazinylidene]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c1-13-4-8-15(9-5-13)20-21-17(12-19-24-3)18(22)14-6-10-16(23-2)11-7-14/h4-12,20H,1-3H3/b19-12+,21-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNUFWUWWYIVHBO-YKTCLATHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NN=C(C=NOC)C(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N/N=C(\C=N\OC)/C(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-methoxyphenyl)-2-[2-(4-methylphenyl)hydrazono]-3-oxopropanal O-methyloxime is a synthetic compound that belongs to the class of hydrazones, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial properties, cytotoxicity, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H17N3O3C_{17}H_{17}N_{3}O_{3}, with a molar mass of approximately 293.34 g/mol. The compound features a hydrazone linkage and methoxy and methyl substituents on the aromatic rings, which may influence its biological activity.

Antibacterial Activity

Recent studies have demonstrated that derivatives of 3-oxopropanal compounds exhibit significant antibacterial properties. For instance, compounds similar to 3-(4-methoxyphenyl)-2-[2-(4-methylphenyl)hydrazono]-3-oxopropanal have shown moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .

Table 1: Antibacterial Activity of Related Compounds

CompoundBacteria TestedMIC (µg/ml)Activity Level
Compound AS. aureus<16Moderate
Compound BE. coli<32Moderate
Compound CP. aeruginosa<64Low

The introduction of specific substituents, such as methoxy or ethoxy groups, has been linked to enhanced antibacterial efficacy, suggesting that structural modifications can optimize activity against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) .

Cytotoxicity

In addition to antibacterial effects, hydrazone derivatives have been investigated for their cytotoxic properties against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. Preliminary studies indicate that compounds with similar structures can inhibit cancer cell growth at micromolar concentrations .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound DHeLa (cervical)15Apoptosis induction
Compound EMCF-7 (breast)20Cell cycle arrest
Compound FA549 (lung)25Inhibition of proliferation

Case Studies

A notable study explored the synthesis and biological evaluation of various hydrazone derivatives, including those related to our compound of interest. The study highlighted the importance of substituent effects on biological activity, with specific attention given to the role of electron-donating groups in enhancing antibacterial properties .

Another investigation focused on the structure-activity relationship (SAR) among hydrazone compounds, revealing that modifications at the para position of the phenyl ring could significantly affect both antibacterial and anticancer activities .

Scientific Research Applications

Chemistry

In organic chemistry, 3-(4-methoxyphenyl)-2-[2-(4-methylphenyl)hydrazono]-3-oxopropanal O-methyloxime serves as an intermediate in the synthesis of more complex molecules. Its unique functional groups allow it to participate in various chemical reactions, including oxidation and substitution reactions.

Antimicrobial Properties

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. For instance:

Pathogen TypeSpecific Pathogens
Gram-negative bacteriaEscherichia coli, Klebsiella pneumoniae
Gram-positive bacteriaStaphylococcus aureus, Streptococcus mutans
FungiCandida albicans, Aspergillus niger

These findings suggest that the compound could serve as a basis for developing new antimicrobial agents.

Cytotoxicity Studies

In vitro studies have indicated that this compound exhibits selective cytotoxic effects against certain cancer cell lines. The mechanism appears to involve the induction of apoptosis in tumor cells while sparing normal cells, indicating potential therapeutic applications in cancer treatment.

Medicinal Chemistry

Given its biological activities, this compound is being explored as a drug candidate. Its ability to interact with specific enzymes or receptors may modulate their activity, making it a candidate for further pharmacological studies.

Industrial Applications

In industrial contexts, this compound may be utilized in the development of new materials or as a precursor in synthesizing other valuable chemicals. Its unique properties could lead to innovations in material science.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Key structural variations among analogs include substitutions on the phenyl rings and functional group modifications (Table 1).

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (R1, R2) Molecular Weight (g/mol) Key Features
Target Compound R1=4-OCH₃, R2=4-CH₃ 339.4 High lipophilicity; O-methyloxime
6A (Silver complex ligand) R1=4-Cl, R2=4-CH₃ N/A Chloro substituent; antimicrobial use
4A (Silver complex ligand) R1=4-Cl, R2=4-NO₂ N/A Nitro group; optoelectronic potential
2-[2-(4-Fluorophenyl)hydrazono] R1=4-OCH₃, R2=4-F 315.3 Fluoro substituent; discontinued
1426521-26-7 (Parchem) R1=2,4-Cl₂, R2=Ph 324.1 Dichlorophenyl; broad reactivity

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The target compound’s methoxy group (R1=4-OCH₃) is electron-donating, enhancing resonance stability compared to electron-withdrawing groups like nitro (4A) or chloro (6A). This may reduce electrophilic reactivity but improve metabolic stability .
  • Functional Groups : The O-methyloxime in the target compound likely improves hydrolytic stability relative to unmodified oximes, as seen in ’s methyl ester synthesis .
Antimicrobial Activity

Silver complexes of hydrazone-oxime ligands (e.g., 6A and 4A) demonstrate antimicrobial efficacy against pathogens, attributed to their ability to disrupt microbial membranes or enzymes . The methoxy group’s lipophilicity could enhance membrane penetration compared to chloro or nitro analogs.

Optoelectronic Potential

Compound 4A (R2=4-NO₂) exhibits optoelectronic properties due to the nitro group’s electron-deficient nature, enabling charge-transfer interactions . The target compound’s methoxy group may instead favor fluorescence or serve as a donor in coordination polymers, though this requires experimental validation.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 3-(4-methoxyphenyl)-2-[2-(4-methylphenyl)hydrazono]-3-oxopropanal O-methyloxime, considering yield and purity?

  • Methodological Answer : Synthesis should involve a multi-step approach, starting with condensation of 4-methoxyphenyl precursors with hydrazone-forming reagents (e.g., 4-methylphenylhydrazine). Key steps include controlling stoichiometry and reaction time to minimize by-products. Solvent selection (e.g., ethanol or chloroform-methanol mixtures) and temperature gradients (25–60°C) can improve crystallinity and purity . Post-synthesis purification via recrystallization or column chromatography is critical. Monitor intermediates using TLC and confirm final product purity via HPLC (>95%) .

Q. How should researchers handle and store this compound to ensure safety and stability?

  • Methodological Answer : Due to acute toxicity and skin/eye irritation risks (GHS Class 1B), use PPE including nitrile gloves, lab coats, and safety goggles. Avoid dust formation by working in fume hoods with HEPA filters. Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at 2–8°C to prevent hydrolysis or oxidation . Conduct regular stability tests via NMR or FTIR to detect degradation .

Q. Which spectroscopic and analytical techniques are most effective for characterizing its structure and purity?

  • Methodological Answer :

  • Structural Confirmation : Use 1^1H/13^{13}C NMR to identify hydrazono and oxime moieties. Compare chemical shifts with analogous compounds (e.g., 4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde N-(4-methylphenyl)hydrazone) .
  • Purity Analysis : High-resolution mass spectrometry (HRMS) for molecular ion validation. Pair with HPLC (C18 column, acetonitrile-water gradient) to quantify impurities .
  • Crystallography : Single-crystal X-ray diffraction (as in methyl 3-(4-chlorophenyl)-3-oxopropanoate derivatives) resolves stereochemistry .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data under varying experimental conditions (e.g., solvent polarity, temperature)?

  • Methodological Answer : Design a factorial experiment to isolate variables:

  • Test solvents (polar aprotic vs. protic) and temperatures (20–80°C) in controlled reactions.
  • Use kinetic studies (UV-Vis monitoring) to track reaction rates.
  • Apply multivariate analysis (e.g., PCA) to identify dominant factors. Cross-validate with DFT calculations to model solvent effects on transition states .

Q. What strategies elucidate the environmental fate and degradation pathways of this compound?

  • Methodological Answer :

  • Abiotic Degradation : Simulate hydrolysis (pH 3–10 buffers, 25–50°C) and photolysis (UV-C light, HPLC-MS monitoring). Identify breakdown products (e.g., methoxyphenyl fragments) .
  • Biotic Degradation : Use soil microcosms spiked with the compound. Track metabolite formation via LC-QTOF-MS and assess microbial communities via 16S rRNA sequencing .
  • Ecotoxicity : Perform Daphnia magna or algal growth inhibition assays to evaluate acute/chronic effects .

Q. How does the electronic configuration of the hydrazono-oxime moiety influence reactivity in cross-coupling or cyclization reactions?

  • Methodological Answer :

  • Electrochemical Analysis : Cyclic voltammetry in acetonitrile to determine redox potentials. Correlate with Hammett constants of substituents on the phenyl rings .
  • Computational Modeling : DFT (B3LYP/6-31G*) to map frontier molecular orbitals (HOMO-LUMO gaps) and predict nucleophilic/electrophilic sites .
  • Mechanistic Probes : Use deuterium labeling or trapping experiments (e.g., TEMPO) to identify radical intermediates in oxidative cyclizations .

Q. How to design experiments to study tautomeric equilibria between the hydrazono and oxime groups?

  • Methodological Answer :

  • Variable-Temperature NMR : Acquire 1^1H NMR spectra from -40°C to 80°C in DMSO-d6. Monitor proton shifts indicative of keto-enol tautomerism .
  • pH-Dependent Studies : Titrate with HCl/NaOH (pH 2–12) and track UV-Vis absorbance changes (250–400 nm) to identify dominant tautomers .
  • Crystallographic Snapshots : Co-crystallize with tautomer-stabilizing agents (e.g., crown ethers) to capture specific forms .

Q. What are best practices for computational modeling of this compound’s interactions with biological targets?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina with protein targets (e.g., cytochrome P450 enzymes) based on structural analogs (e.g., 3-[(E)-hydrazono]butan-2-one oxime derivatives). Validate with MD simulations (AMBER force field) to assess binding stability .
  • QSAR Modeling : Build a dataset of hydrazono-oxime derivatives with bioactivity data. Apply Random Forest or SVM algorithms to predict EC50 values .

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